

NH₂-Mpaa-noda: A Technical Guide for Radiopharmaceutical Chemistry

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Compound of Interest

Compound Name: NH₂-Mpaa-noda

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Introduction to NH₂-Mpaa-noda

NH₂-Mpaa-noda, an acronym for 2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator that has garnered significant interest in the field of radiopharmaceutical chemistry. Its structure features a 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif, which serves as an efficient coordination site for various radiometals, and a methyl phenyl acetic acid (MPAA) backbone that provides a reactive amine group for conjugation to targeting biomolecules such as peptides and antibodies.

This guide provides a comprehensive overview of **NH₂-Mpaa-noda**, focusing on its application in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, particularly with Fluorine-18.

Core Concepts and Applications

The primary application of **NH₂-Mpaa-noda** lies in its ability to stably chelate the aluminum fluoride cation ($[^{18}\text{F}]\text{AlF}_2^+$). This allows for the convenient and efficient radiolabeling of heat-sensitive biomolecules with Fluorine-18, a radionuclide with favorable decay characteristics for PET imaging. The resulting radiolabeled conjugates can be used to target and visualize a variety of biological processes and disease states, with a significant focus on oncology.

Key Advantages:

- **Efficient Radiolabeling:** The chelation of $[^{18}\text{F}]\text{AlF}^{2+}$ by the NODA moiety is typically a high-yield process that can be performed under aqueous conditions.
- **Stable Complex Formation:** The resulting $[^{18}\text{F}]\text{AlF}$ -NODA complex exhibits good in vivo stability, minimizing the release of free $^{18}\text{F}^-$ and subsequent uptake in bone.
- **Versatile Conjugation:** The terminal amine group on the MPAA backbone allows for straightforward conjugation to a wide range of targeting vectors, including peptides and antibodies, through standard bioconjugation techniques.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of **NH2-Mpaa-noda** and its derivatives in radiopharmaceutical applications.

Table 1: Radiolabeling Efficiency of NODA-MPAA Derivatives with $[^{18}\text{F}]\text{AlF}$

Precursor	Radiolabeling Conditions	Radiochemical Yield (RCY)	Reference
$[\text{Al}(\text{OH})(\text{NODA}^*)]$	100 °C, 30 min	80%	[1]
NODA-MPAEM	105-109 °C, 15-20 min	49-82% (isolated yield)	[2]
NODA-PhPr-GuL	Not specified	12.5-16.4%	[3]

NODA refers to **NH2-MPAA-NODA**. NODA-MPAEM is a maleimide derivative for conjugation to thiols. NODA-PhPr-GuL is a conjugate for targeting Prostate-Specific Membrane Antigen (PSMA).

Table 2: In Vivo Biodistribution of $[^{18}\text{F}]\text{AlF}$ -NODA-Peptide Conjugates (%ID/g)

Organ	[¹⁸ F]AIF-NODA-GA-RM1 (1h p.i.)	[¹⁸ F]AIF-NODA-GA-AMBA (1.5h p.i.)
Blood	0.4 ± 0.1	0.3 ± 0.1
Heart	0.3 ± 0.1	0.2 ± 0.0
Lungs	0.5 ± 0.1	0.4 ± 0.1
Liver	2.5 ± 0.5	1.8 ± 0.3
Spleen	0.3 ± 0.1	0.2 ± 0.0
Pancreas	1.0 ± 0.2	0.8 ± 0.2
Kidneys	10.1 ± 2.5	8.5 ± 1.5
Muscle	0.3 ± 0.1	0.2 ± 0.0
Bone	1.5 ± 0.3	1.2 ± 0.2
Tumor	4.0 ± 0.9	2.2 ± 0.3

Data adapted from studies on Bombesin analogs (RM1 and AMBA) for imaging Gastrin-Releasing Peptide Receptor (GRPR) in PC-3 prostate cancer xenografts.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **NH2-Mpaa-noda**.

Protocol 1: Conjugation of NH2-Mpaa-noda to a Targeting Peptide

This protocol describes a general method for conjugating the amine-functionalized chelator to a peptide containing a carboxylic acid group using standard peptide coupling reagents.

Materials:

- **NH2-Mpaa-noda**
- Targeting peptide with a free carboxylic acid

- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
- N,N-Dimethylformamide (DMF)
- Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
- High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

- Dissolve the targeting peptide in DMF.
- Add **NH₂-Mpa_a-noda** (1.2 equivalents), DIPEA (4 equivalents), and PyBOP (1.2 equivalents) to the peptide solution.
- Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by HPLC.
- Upon completion, dilute the reaction mixture with water containing 0.1% trifluoroacetic acid (TFA).
- Purify the conjugate using preparative HPLC with a suitable gradient of acetonitrile and water (both containing 0.1% TFA).
- Lyophilize the pure fractions to obtain the final peptide-chelator conjugate.
- Confirm the identity of the conjugate by mass spectrometry.

Protocol 2: Radiolabeling with [¹⁸F]AIF

This protocol details the one-pot, two-step method for radiolabeling a NODA-MPAA-conjugated peptide with [¹⁸F]AIF.

Materials:

- NODA-MPAA-peptide conjugate
- Aqueous [¹⁸F]Fluoride solution

- Aluminum chloride (AlCl_3) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)
- Sodium acetate buffer (0.5 M, pH 4.0)
- Ethanol
- SPE cartridge (e.g., C18 light) for purification
- Radio-HPLC system for quality control

Procedure:

- In a reaction vial, combine the NODA-MPAA-peptide conjugate (e.g., 10-50 nmol in water or buffer).
- Add the AlCl_3 solution (e.g., 5-10 μL).
- Add the aqueous [^{18}F]Fluoride solution (e.g., 100-500 MBq in up to 200 μL).
- Add sodium acetate buffer to adjust the pH to approximately 4.
- Add a small amount of ethanol (e.g., 10-50 μL) to improve labeling efficiency.
- Heat the reaction mixture at 100-110 $^\circ\text{C}$ for 15-20 minutes.
- After cooling, dilute the reaction mixture with water.
- Purify the radiolabeled peptide using an SPE cartridge. Pre-condition the cartridge with ethanol and then water. Load the diluted reaction mixture, wash with water to remove unreacted [^{18}F]fluoride, and elute the product with an ethanol/water mixture.
- Perform quality control on the final product using radio-HPLC to determine radiochemical purity.

Protocol 3: In Vitro Serum Stability Assay

This protocol is for assessing the stability of the radiolabeled conjugate in human serum.

Materials:

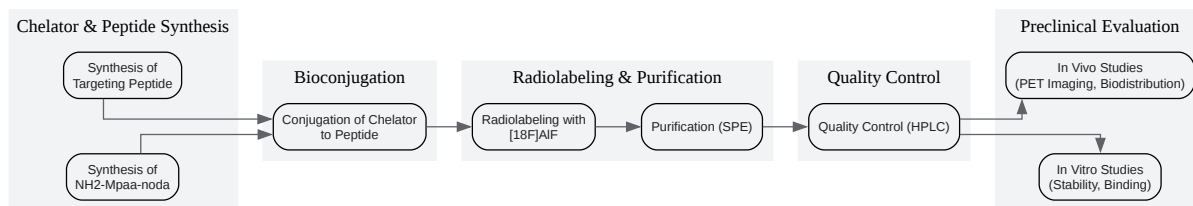
- Purified [^{18}F]AIF-NODA-MPAA-peptide
- Fresh human serum
- Phosphate-buffered saline (PBS), pH 7.4
- Ethanol
- Centrifuge
- Radio-TLC or radio-HPLC system

Procedure:

- Add a small volume (e.g., 10-20 μL) of the purified radiolabeled peptide to a microcentrifuge tube containing human serum (e.g., 500 μL).
- Incubate the mixture at 37 $^{\circ}\text{C}$.
- At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot (e.g., 50 μL) of the serum mixture.
- To precipitate the serum proteins, add an equal volume of cold ethanol to the aliquot and vortex.
- Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes.
- Carefully collect the supernatant.
- Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide versus released radioactivity.

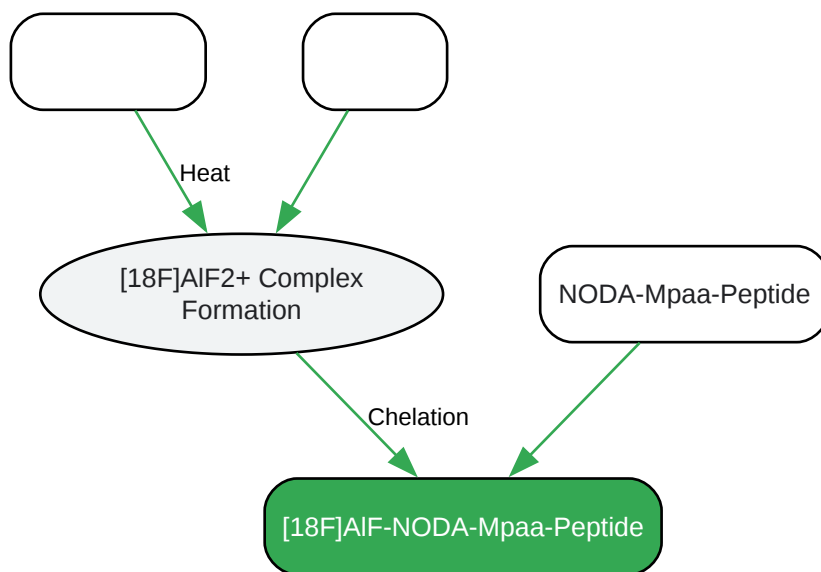
Visualizations

The following diagrams illustrate key workflows and relationships in the use of **NH₂-Mpaanoda**.



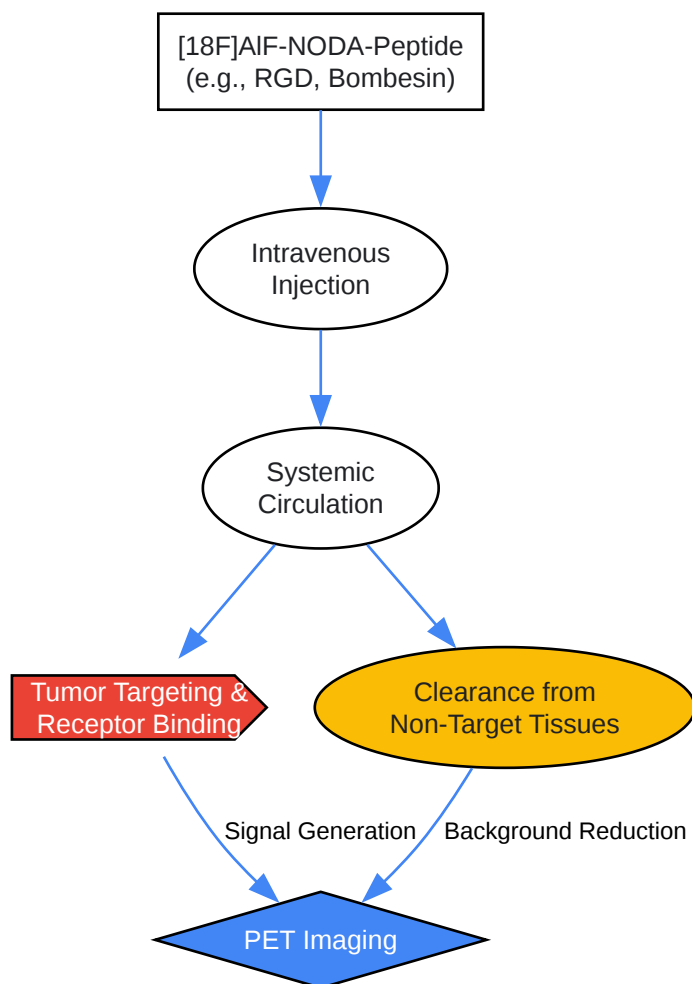
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Caption: Workflow for developing a radiopharmaceutical using **NH2-Mpaa-noda**.



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Caption: Schematic of the $[^{18}\text{F}]\text{AlF}$ radiolabeling reaction with a NODA-conjugate.



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Caption: Logical flow of in vivo application for a targeted radiopharmaceutical.

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